5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide
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Overview
Description
5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This method is favored due to its excellent performance and high yields . The reaction conditions often include the use of N,N-dimethylformamide-dimethylacetal (DMF-DMA) under microwave irradiation at 160°C for 15 minutes . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes . In medicine, it is being explored for its potential use in cancer therapy. Additionally, in the industry, it is used in the development of fluorescent probes for bioimaging applications .
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the disruption of cellular processes in cancer cells. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Similar compounds to 5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their properties and applications. For example, compounds with electron-donating groups at specific positions on the fused ring may exhibit enhanced photophysical properties compared to those with electron-withdrawing groups . This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-7-3-11-13-4-9(6-17(11)16-7)15-12(18)10-5-14-19-8(10)2/h3-6H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFINMZHTPNVFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=C(ON=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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